![molecular formula C21H23N3O3S2 B2821731 ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946309-54-2](/img/structure/B2821731.png)
ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Compounds containing a benzo[d]thiazol-2-yl group are often used in the development of new drugs due to their broad range of chemical and biological properties . They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antifungal Activity
Compounds with a similar structure, such as 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones, have been synthesized and shown to have moderate inhibition activity against certain fungi . This suggests that the compound could potentially have similar antifungal properties .
Anti-inflammatory Properties
Benzothiazole derivatives have been found to exhibit anti-inflammatory properties . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . This suggests that the compound could potentially have similar anti-inflammatory properties .
Apoptosis Induction
Some benzo[d]thiazol-2-yl compounds have been found to induce apoptosis in certain cell types . This suggests that the compound could potentially have similar apoptosis-inducing properties .
Synthesis Techniques
Both conventional and microwave-assisted synthesis techniques have been used to produce good yields for the synthesis of similar compounds . This suggests that the compound could potentially be synthesized using similar techniques .
Mechanism of Action
Target of Action
The compound, ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to interact with various targets, such as cox-1 and cox-2 enzymes , and the LasR system in Pseudomonas aeruginosa .
Mode of Action
Thiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes , which are involved in the inflammatory response. Additionally, some thiazole derivatives have shown promising quorum-sensing inhibitory activity in the LasR system of Pseudomonas aeruginosa , suggesting potential antimicrobial activity.
Biochemical Pathways
Thiazole derivatives have been reported to interfere with the synthesis of prostaglandins by inhibiting cox-1 and cox-2 enzymes . Prostaglandins are involved in various physiological processes, including inflammation and pain perception.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good absorption and distribution characteristics
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory and analgesic effects . These effects are likely due to the inhibition of COX-1 and COX-2 enzymes, which play a key role in the inflammatory response .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the bioavailability and efficacy of these compounds may be influenced by the characteristics of the biological environment, such as pH and the presence of other solutes
Future Directions
properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(butanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-3-7-17(25)23-20-18(19-22-14-8-5-6-9-15(14)28-19)13-10-11-24(12-16(13)29-20)21(26)27-4-2/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZKEHNLQCXBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
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